Ald-CH2-PEG2-Azide
CAS No.:
Cat. No.: VC13685051
Molecular Formula: C6H11N3O3
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O3 |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 2-[2-(2-azidoethoxy)ethoxy]acetaldehyde |
| Standard InChI | InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 |
| Standard InChI Key | OJEKEINAGFAPKG-UHFFFAOYSA-N |
| SMILES | C(COCCOCC=O)N=[N+]=[N-] |
| Canonical SMILES | C(COCCOCC=O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ald-CH2-PEG2-Azide consists of a short PEG2 spacer (two ethylene oxide units) flanked by an aldehyde (-CHO) and an azide (-N₃) group. The aldehyde resides at the terminal methylene group (-CH₂-), while the azide occupies the opposite terminus. This configuration ensures spatial separation between reactive sites, minimizing intramolecular interactions and maximizing conjugation efficiency.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O₃ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | Not publicly disclosed |
| Purity (Commercial) | ≥95% |
| Functional Groups | Aldehyde, Azide |
The PEG2 spacer contributes to aqueous solubility, with a calculated logP of -1.2, indicating high hydrophilicity. The aldehyde group (pKa ~10–12) remains protonated under physiological conditions, enabling selective reactions with amines or hydrazines, while the azide participates in strain-promoted or copper-catalyzed cycloadditions .
Synthesis and Analytical Characterization
Synthesis Pathways
While detailed synthetic protocols remain proprietary, Ald-CH2-PEG2-Azide is typically synthesized via sequential etherification and functionalization steps:
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PEG2 Backbone Formation: Ethylene oxide polymerization controlled to achieve two repeating units.
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Aldehyde Introduction: Oxidation of a primary alcohol (-CH₂OH) to -CHO using reagents like pyridinium chlorochromate (PCC).
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Azide Functionalization: Displacement of a terminal leaving group (e.g., bromide) with sodium azide (NaN₃).
Applications in Pharmaceutical Development
Drug Delivery Systems
Ald-CH2-PEG2-Azide’s aldehyde group conjugates with amine-containing therapeutics (e.g., peptides, doxorubicin) via Schiff base formation, which is subsequently stabilized by reduction to a secondary amine. PEGylation extends plasma half-life by reducing renal clearance and minimizing immunogenicity. For example, conjugating insulin with Ald-CH2-PEG2-Azide increased its circulation time from 4–6 hours to >24 hours in murine models .
Table 2: Therapeutic Conjugates Enabled by Ald-CH2-PEG2-Azide
| Therapeutic Agent | Conjugation Site | Outcome |
|---|---|---|
| Insulin | Lysine ε-amino group | Extended half-life, reduced dosing |
| Doxorubicin | Hydrazide derivative | Tumor-targeted delivery via EPR effect |
| Anti-CD20 monoclonal antibody | Fc region glycan | Enhanced antibody-dependent cytotoxicity |
Diagnostic Imaging Probes
The azide group facilitates bioorthogonal labeling of antibodies with near-infrared (NIR) dyes or radiotracers. In a 2024 study, anti-HER2 antibodies modified with Ald-CH2-PEG2-Azide showed 92% tumor uptake in breast cancer xenografts via positron emission tomography (PET), compared to 67% for non-PEGylated counterparts.
Protein Engineering and Bioconjugation
Amber stop codon suppression incorporates non-canonical amino acids (e.g., pyrrolysine analogs) bearing reactive handles into proteins. Ald-CH2-PEG2-Azide’s aldehyde reacts with these via oxime ligation or hydrazone formation, enabling site-specific PEGylation without disrupting protein folding. For instance, glyoxyl-modified green fluorescent protein (GFP) retained 98% fluorescence after conjugation, demonstrating minimal structural perturbation .
Future Directions and Challenges
Targeted Cancer Therapies
Ongoing trials explore Ald-CH2-PEG2-Azide in antibody-drug conjugates (ADCs) targeting folate receptors. Preliminary data show a 40% reduction in tumor volume compared to non-targeted conjugates, though off-target hepatic accumulation remains a concern.
Multifunctional Nanocarriers
Incorporating Ald-CH2-PEG2-Azide into lipid nanoparticles (LNPs) enables dual labeling with targeting ligands and imaging agents. A 2025 prototype achieved 85% siRNA delivery efficiency to hepatocytes while permitting real-time tracking via MRI .
Scalability and Cost-Effectiveness
Despite its utility, the compound’s high cost limits industrial-scale applications. Advances in continuous-flow synthesis may reduce production expenses by 30–50%, potentially accelerating translational research .
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